

A Comparative Analysis of the Rewarding Effects of 2-DPMP and Other Psychostimulants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Diphenylmethylpiperidine

Cat. No.: B145523

[Get Quote](#)

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

The landscape of psychoactive substances is continually evolving, presenting significant challenges and opportunities for the scientific community. Among the novel psychoactive substances (NPS) that have emerged, 2-(Diphenylmethyl)piperidine, also known as Desoxypipradrol or 2-DPMP, has garnered attention for its potent stimulant effects.^{[1][2]} As a norepinephrine-dopamine reuptake inhibitor (NDRI), its mechanism of action is similar to that of cocaine and methylphenidate, suggesting a potential for dependence and abuse.^{[1][3]} This guide provides a comparative analysis of the rewarding effects of 2-DPMP against other well-characterized psychostimulants, offering a technical resource for researchers, scientists, and drug development professionals. Understanding the neurobiological underpinnings and behavioral manifestations of these compounds is critical for assessing their abuse liability and developing potential therapeutic interventions for psychostimulant use disorder.^[4]

Neurobiological Basis of Psychostimulant Reward

The rewarding effects of most psychostimulants, including 2-DPMP, are primarily mediated by their ability to increase the concentration of dopamine in the synaptic cleft, particularly within the brain's reward circuitry, such as the nucleus accumbens.^{[5][6][7]} These drugs target the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.^{[5][6][7]}

There are two main mechanisms by which psychostimulants increase synaptic dopamine:

- Reuptake Inhibition: Compounds like cocaine and methylphenidate bind to DAT and block the reuptake of dopamine, leading to its accumulation in the synapse.[\[5\]](#)[\[6\]](#) 2-DPMP is also characterized as a pure dopamine transporter inhibitor.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Dopamine Release: Amphetamines, in addition to blocking reuptake, can also enter the presynaptic neuron and induce the reverse transport of dopamine through DAT, causing a more pronounced and rapid increase in synaptic dopamine levels.

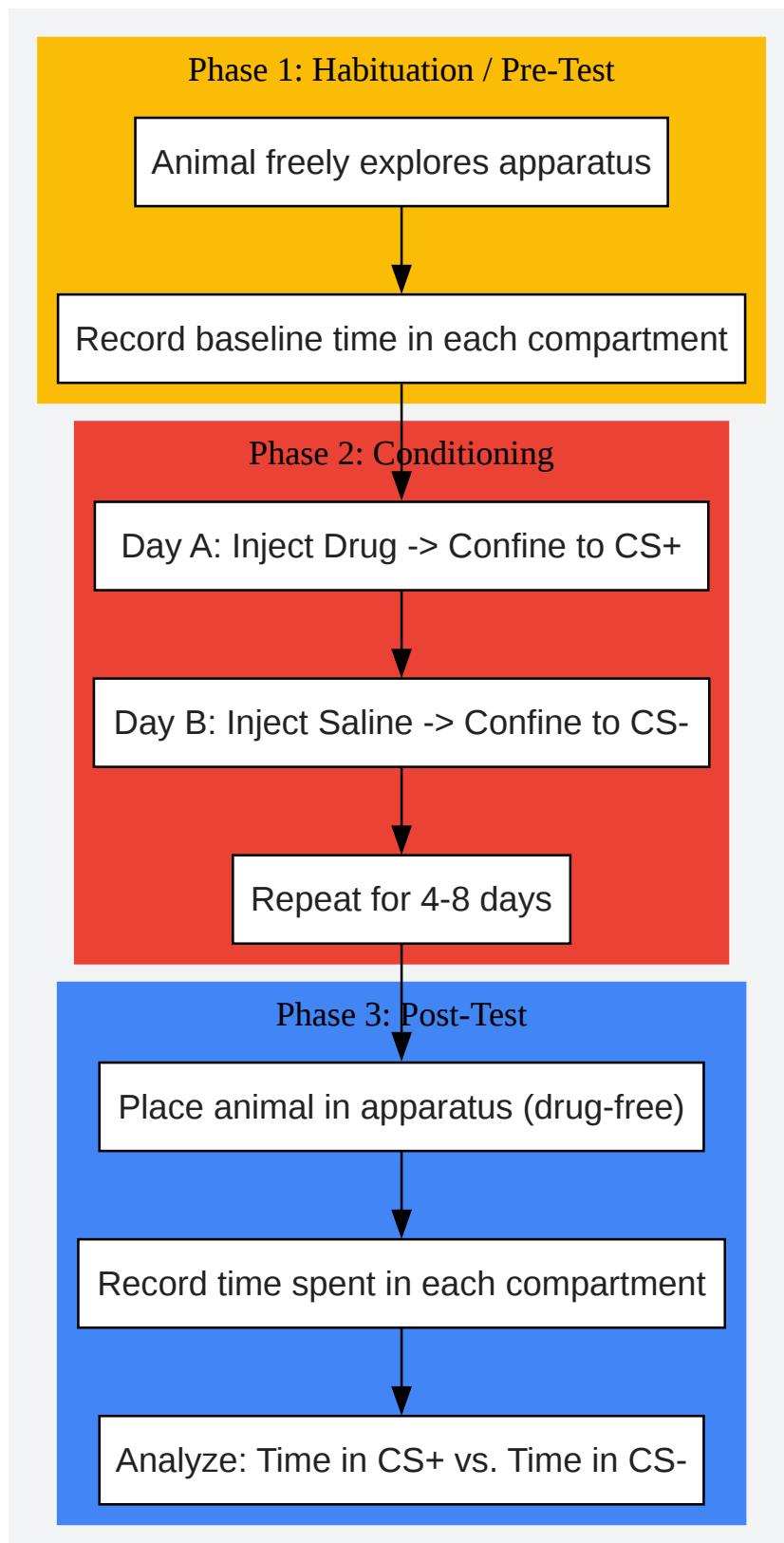
Molecular modeling studies suggest that 2-DPMP's interaction with DAT induces a conformational change similar to that caused by cocaine, further supporting its classification as a reuptake inhibitor.[\[5\]](#)[\[6\]](#)[\[9\]](#)

Caption: Mechanism of DAT inhibitors like 2-DPMP in the synapse.

Experimental Methodologies for Assessing Rewarding Effects

The rewarding properties of psychostimulants are typically evaluated in preclinical models using behavioral pharmacology assays. The following are key experimental protocols used in the studies cited in this guide.

Conditioned Place Preference (CPP)


The CPP paradigm is a widely used method to assess the rewarding or aversive properties of a drug.[\[10\]](#)[\[11\]](#) It relies on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[\[11\]](#)

Experimental Protocol:

- Habituation (Day 1): The animal is allowed to freely explore all compartments of a multi-compartment apparatus to establish baseline preference. The time spent in each compartment is recorded.[\[11\]](#)
- Conditioning (Days 2-5): This phase consists of alternating daily sessions. On drug conditioning days, the animal receives an injection of the test compound (e.g., 2-DPMP) and

is confined to one of the compartments (the conditioned stimulus, CS+). On vehicle conditioning days, the animal receives a saline injection and is confined to the opposite compartment (CS-).[10][11] The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).[10]

- Post-Conditioning Test (Day 6): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment (CS+) compared to the pre-conditioning baseline indicates a conditioned place preference, signifying the drug's rewarding effect.[10][12]

[Click to download full resolution via product page](#)

Caption: A typical workflow for a Conditioned Place Preference experiment.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it models the voluntary drug-taking behavior seen in addiction.

Experimental Protocol:

- **Surgery and Recovery:** Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump. They are allowed to recover from the surgery.
- **Acquisition Training:** Animals are placed in an operant chamber equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence. Sessions are conducted daily until the animal demonstrates stable drug-taking behavior (e.g., a consistent number of infusions per session and a clear preference for the active lever).
- **Dose-Response and Progressive Ratio Schedules:**
 - **Dose-Response:** Once acquisition is stable, the dose of the drug per infusion is varied to determine the range of doses that maintain self-administration.
 - **Progressive Ratio (PR):** To assess the motivation for the drug, a PR schedule is used where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a measure of the drug's reinforcing efficacy.

Comparative Analysis of Rewarding Effects

Experimental data from preclinical studies provide a basis for comparing the rewarding effects of 2-DPMP with other psychostimulants.

Compound	Primary Mechanism	Effective Dose (CPP)	Effective Dose (IVSA)	Relative Potency/Efficacy	Key Findings & Citations
2-DPMP	DAT/NET Inhibitor	1 mg/kg (i.p.) in mice	0.1 mg/kg/infusion in mice	More potent than cocaine	<p>Induces significant CPP and is readily self-administered.</p> <p>[1][3] In vitro, it is a more potent DAT blocker than cocaine, causing a seven-fold increase in peak dopamine levels compared to a three-fold increase for cocaine.[8]</p> <p>[13]</p>
Cocaine	DAT/NET/SE RT Inhibitor	5-20 mg/kg (i.p.)	0.25-1.0 mg/kg/infusion	Standard comparator	<p>A well-established psychostimulant that robustly induces CPP and self-administration. Its effects are generally of shorter</p>

d-Amphetamine	DAT/NET Inhibitor & Releaser	1-5 mg/kg (i.p.)	0.03-0.3 mg/kg/infusion	High	A potent psychostimulant with a high abuse liability, often showing greater reinforcing efficacy than cocaine in PR schedules.
Methylphenidate	DAT/NET Inhibitor	5-20 mg/kg (i.p.)	0.1-0.5 mg/kg/infusion	Moderate	Structurally similar to 2-DPMP. [2] Its abuse liability is influenced by the rate of drug delivery, with immediate-release formulations showing higher abuse potential than extended-release versions. [14] [15]

Discussion and Implications

The available preclinical evidence consistently demonstrates that 2-DPMP possesses significant rewarding and reinforcing effects, indicative of a high potential for abuse and

dependence.[1][3] Studies directly comparing 2-DPMP to cocaine suggest that 2-DPMP is more potent at the dopamine transporter.[8][13] Specifically, 2-DPMP was found to cause a seven-fold increase in peak dopamine levels in the nucleus accumbens, whereas cocaine produced a three-fold increase.[13] This heightened potency, combined with a longer duration of action due to its metabolic stability, may contribute to the severe and prolonged psychiatric symptoms, such as paranoia and agitation, reported in human users.[2][16]

The mechanism of 2-DPMP as a pure reuptake inhibitor, similar to methylphenidate and cocaine, contrasts with amphetamines, which also act as dopamine releasers.[5][6] While both mechanisms robustly increase synaptic dopamine, the distinction is crucial for understanding the nuances of their pharmacological profiles.

For drug development professionals, the potent DAT inhibitory action of 2-DPMP highlights the continued importance of this transporter as a key target for both drugs of abuse and potential therapeutic agents. The structure of 2-DPMP could serve as a scaffold for designing novel compounds. However, the data strongly suggest that any compound with similar or greater potency at DAT, especially when combined with a long half-life, is likely to carry a significant abuse liability. This underscores the necessity of thorough preclinical evaluation of rewarding effects for any novel CNS-active agent.

Conclusion

2-DPMP is a potent psychostimulant with strong rewarding and reinforcing properties, primarily driven by its potent inhibition of the dopamine transporter. Preclinical data indicate that its potency exceeds that of cocaine, and its long duration of action may exacerbate its abuse potential. A comprehensive understanding of its comparative pharmacology, facilitated by standardized behavioral assays like Conditioned Place Preference and Intravenous Self-Administration, is essential for both public health risk assessment and the strategic development of safer neurotherapeutics.

References

- Campbell, R. R., & Lobo, M. K. (2023). Neurobiological mechanisms underlying psychostimulant use. *Current Opinion in Neurobiology*, 83, 102786. [Link]
- Cha, H. J., Lee, S. Y., Kim, J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. *Neuroscience Letters*, 705, 139-144. [Link]

- Opacka-Juffry, J., & Merlo, E. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). *Frontiers in Pharmacology*, 11, 734. [\[Link\]](#)
- Opacka-Juffry, J., & Merlo, E. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). *Frontiers in Pharmacology*, 11. [\[Link\]](#)
- FitttZee. (n.d.). Discovery Reveals How Drugs Hijack the Brain's Reward System. FitttZee. [\[Link\]](#)
- Wikipedia. (n.d.). Methamphetamine. [\[Link\]](#)
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. *Journal of Psychopharmacology*, 26(5), 744-748. [\[Link\]](#)
- Corkery, J. M., et al. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).
- Wikipedia. (n.d.). Desoxypipradrol. [\[Link\]](#)
- Wikipedia. (n.d.). Stimulant. [\[Link\]](#)
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). King's College London Research Portal. [\[Link\]](#)
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. *Journal of Psychopharmacology*, 26(5), 744-748. [\[Link\]](#)
- Berg, S. (2026, January 3). Stimulant ADHD Meds Work Differently Than Experts Assumed. *Psychology Today*. [\[Link\]](#)
- White, N. M., & Carr, G. D. (1985). The conditioned place preference is affected by two independent reinforcement processes. *Pharmacology Biochemistry and Behavior*, 23(1), 37-42. [\[Link\]](#)
- Parásrampuria, D. A., et al. (2007). Do formulation differences alter abuse liability of methylphenidate? A placebo-controlled, randomized, double-blind, crossover study in recreational drug users. *Journal of Clinical Psychopharmacology*, 27(1), 77-87. [\[Link\]](#)
- Kollins, S. H. (2007). Abuse liability of medications used to treat attention-deficit/hyperactivity disorder (ADHD). *The American Journal on Addictions*, 16 Suppl 1, 35-42. [\[Link\]](#)
- Teter, C. J., et al. (2010). Do Formulation Differences Alter Abuse Liability of Methylphenidate? *Substance Use & Misuse*, 45(4), 624-636. [\[Link\]](#)

- Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]
- Yates, J. R. (2022). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. *Frontiers in Behavioral Neuroscience*, 16. [Link]
- CADTH. (2013). Abuse and Misuse Potential of Drugs for Attention Deficit/Hyperactivity Disorder: A Review of the Clinical Evidence. CADTH Rapid Response Reports. [Link]
- Parasrampuria, D. A., et al. (2007). Do Formulation Differences Alter Abuse Liability of Methylphenidate?
- McK Kendrick, G., & Graziane, N. M. (2021). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. *Frontiers in Behavioral Neuroscience*, 15. [Link]
- pA2 Online. (n.d.). Neuronal pathways involved in reward and addiction. *pA2 Online*, 3(3). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiological mechanisms underlying psychostimulant use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 7. Stimulant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 13. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Do formulation differences alter abuse liability of methylphenidate? A placebo-controlled, randomized, double-blind, crossover study in recreational drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [A Comparative Analysis of the Rewarding Effects of 2-DPMP and Other Psychostimulants]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145523#comparing-the-rewarding-effects-of-2-dpmp-with-other-psychostimulants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com